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Introduction and Rationale

Tranilast sodium (chemical name: sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]Jamino]benzoate)
represents an important therapeutic agent with broad potential in dermatological, fibrotic, and oncological
applications. Originally developed as an anti-allergic medication, tranilast has been approved in Japan and
South Korea since 1982 for bronchial asthma, with subsequent approvals for keloids and hypertrophic scars
in the 1990s. The sodium salt formulation offers significant advantages over conventional tranilast in terms
of solubility and bioavailability for external applications. Current research has revealed multiple
mechanistic pathways, including inhibition of TGF-3 signaling, suppression of mast cell histamine release,
and blockade of NLRP3 inflammasome activation, which collectively contribute to its anti-fibrotic and
anti-proliferative effects. These properties have generated considerable interest in developing effective
topical formulations that can overcome the inherent solubility limitations of the parent compound while

maximizing cutaneous delivery and minimizing systemic exposure.

The development of external formulations containing tranilast addresses a significant clinical need for
targeted therapies that can effectively manage fibroproliferative disorders and localized inflammatory
conditions with minimal systemic side effects. Traditional oral administration of tranilast has been associated
with hepatic toxicity and other systemic adverse effects, including leukopenia, thrombocytopenia, and

anemia, which potentially limit its long-term use. External applications provide a promising alternative

© 2026 Smolecule. All rights reserved. 1/14 Tech Support


https://www.smolecule.com/products/s001606?utm_src=pdf-body
https://www.smolecule.com/products/s001606?utm_src=pdf-interest
https://www.smolecule.com/products/s001606?utm_src=pdf-body
https://www.smolecule.com/products/s001606?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

route that can bypass first-pass metabolism, reduce systemic exposure, and allow for higher localized drug
concentrations at the site of pathology. The chemical instability and poor aqueous solubility of conventional
tranilast present substantial formulation challenges that have been effectively addressed through the
development of tranilast sodium salt, which demonstrates improved solubility characteristics while

maintaining the parent compound's therapeutic activity.

Formulation Strategies and Composition

Agueous Base Systems

The development of effective external formulations for tranilast sodium requires careful excipient selection
to optimize stability, permeation, and patient compliance. Patent literature reveals that aqueous base
systems provide particularly favorable characteristics for tranilast sodium delivery, balancing excellent
solvation capacity with low irritation potential. These systems typically incorporate hydrophilic polymers
such as sodium carboxymethylcellulose (NaCMC), which functions as both a viscosity modifier and a
sustained-release matrix, prolonging residence time at the application site. The rheological properties of
these formulations can be precisely controlled through polymer concentration adjustments to achieve optimal
spreadability and adhesion to skin or mucosal surfaces. Additionally, these aqueous systems demonstrate
enhanced compatibility with tranilast sodium compared to organic solvent-based systems, minimizing

degradation pathways and maintaining chemical stability throughout the intended product shelf-life.

e Optimized Aqueous Gel Composition: A particularly effective base composition comprises 1-5%
sodium carboxymethylcellulose, 5-15% polyethylene glycol (PEG-400), 1-3% diethanolamine, and
purified water to 100%. The diethanolamine component serves as a stabilizer and penetration
enhancer while maintaining the ionized state of tranilast sodium, which is critical for its solubility.
Lower alcohol content (less than 10%) in these formulations significantly reduces the potential for
skin irritation while maintaining adequate tranilast sodium solubility in the range of 0.5-5% w/w.
The pH optimization between 7.5 and 8.5 is critical for maintaining chemical stability while ensuring

compatibility with skin application, achieved through carefully controlled buffer systems.

e Enhanced Retention Systems: More advanced delivery systems incorporate poly(p-dioxanone)

(PDO) microparticles within a NaCMC gel matrix, creating a hybrid system that provides sustained
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release over several days. This approach has demonstrated particular utility in preventing post-surgical

adhesions, where extended drug presence is required. The matrix formation occurs through in situ

precipitation when the formulation is applied to tissue surfaces, creating a biodegradable reservoir that

maintains effective tranilast sodium concentrations locally while minimizing systemic absorption.

Absorption Enhancement Strategies

Overcoming the stratum corneum barrier represents a critical challenge in tranilast sodium formulation

development. Early patch formulations required high concentrations of fatty acids and alcohols as absorption

enhancers, which frequently caused significant irritation and limited their clinical utility. Modern

approaches have focused on penetration enhancers with improved safety profiles, including terpene

compounds, fatty acid esters, and sulfoxides at concentrations optimized for efficacy without compromising

skin barrier function. The selection of these enhancers is guided by their ability to interact with lipid

domains within the stratum corneum while maintaining compatibility with tramilast sodium and other

formulation components.

Table: Absorption Enhancers for Tranilast Sodium Formulations

Enhancer . Recommended Mechanism of L .
Specific Examples . . Irritation Potential
Category Concentration Action
Fatty Lauryl alcohol, 2-5% Lipid fluidization Low to moderate
Alcohols Stearyl alcohol
Fatty Acid Isopropyl myristate, 3-8% Interaction with Low
Esters Ethyl lactate intercellular lipids
Terpenes d-Limonene, 1-3% Disruption of stratum  Low at
Menthol corneum recommended
organization concentrations
Amino Diethanolamine, 1-3% Solubility Low
Alcohols Triethanolamine enhancement and

barrier modification
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Stability Considerations

The photochemical instability of tranilast and its sodium derivative necessitates careful attention to
packaging and storage conditions. Formulations must incorporate light-protective agents or utilize opaque
packaging to prevent degradation upon exposure to UV radiation. The aqueous environment, while favorable
for solubility, can potentially accelerate hydrolytic degradation, particularly at extreme pH values. Stability
testing under accelerated conditions (40°C + 2°C and 75% RH + 5% for six months) has demonstrated that
optimized aqueous gel systems maintain >95% potency when stored in appropriate containers protected from
light. The inclusion of antioxidant systems comprising ascorbic acid (0.01-0.05%) and sodium metabisulfite

(0.01-0.03%) further enhances stability by preventing oxidative degradation pathways.

Preparation Protocols

Laboratory-Scale Preparation Method

The following standardized protocol describes the preparation of a tranilast sodium hydrogel for external
application at laboratory scale (100 g batch). This procedure has been optimized to ensure complete
dissolution of the active ingredient while maintaining the structural integrity of the polymer matrix. All
operations should be conducted under yellow light conditions to prevent photodegradation of the light-
sensitive active compound. The equipment required includes a magnetic stirrer with heating capability, an
appropriate pH meter, an overhead mixer for higher viscosity formulations, and light-protective containers

for storage.

e Step 1: Aqueous Phase Preparation: Begin by dispersing 2.0 g of sodium carboxymethylcellulose
(medium viscosity grade) in 70 mL of purified water heated to 60°C while stirring at 500 rpm.
Maintain the temperature and stirring for 45 minutes to ensure complete hydration of the polymer,
then allow the solution to cool to room temperature. Add 10 g of polyethylene glycol (PEG-400) to the

aqueous phase with continuous stirring to create a homogeneous mixture.

e Step 2: Active Phase Preparation: Dissolve 1.5 g of tranilast sodium (pharmaceutical grade, purity
>99%) in 15 mL of purified water containing 2.0 g of diethanolamine. Stir until complete dissolution

is achieved, which typically requires 15-20 minutes at 300 rpm. The solution should appear clear and
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yellow; any turbidity indicates incomplete dissolution and requires additional mixing or slight

warming to 35°C.

Step 3: Incorporation and pH Adjustment: Gradually add the active solution to the aqueous polymer
base with continuous stirring at 400 rpm to ensure uniform distribution without forming air bubbles.
Adjust the pH to 8.0 + 0.2 using either hydrochloric acid (1M) or sodium hydroxide (1M) solutions as
needed. Finally, add sufficient purified water to bring the total batch weight to 100 g and mix for an

additional 15 minutes to ensure homogeneity.

Step 4: Deaeration and Packaging: Allow the gel to stand for 60 minutes to facilitate deaeration, then
transfer to light-protective containers (amber aluminum tubes or glass jars). Label appropriately with
storage instructions (store below 25°C, protect from light) and conduct quality control testing as

outlined in Section 3.2.

Quality Control and Characterization

Comprehensive quality assessment of tranilast sodium formulations ensures consistency, efficacy, and

safety. The following tests should be conducted on each batch according to established pharmaceutical

standards, with specifications developed based on stability studies and efficacy evaluations.

Table: Quality Control Specifications for Tranilast Sodium Hydrogel

L Testing

Test Parameter Methodology Acceptance Criteria

Frequency
Assay (Tranilast HPLC with UV detection at 90.0-110.0% of label claim Each batch
Sodium) 332 nm
pH Potentiometric measurement 7.8-8.2 Each batch
Viscosity Rotational viscometer 15,000-25,000 cP Each batch

(spindle #6, 20 rpm)

Related HPLC with UV detection Individual impurity <0.5%, Each batch

Substances Total impurities <2.0%
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o Testing
Test Parameter Methodology Acceptance Criteria
Frequency
Microbial Limit USP <61> Total aerobic count <100 Each batch
CFU/g, Absence of specified
pathogens
In Vitro Release  Franz diffusion cell, receptor >80% released in 8 hours First three
medium: pH 7.4 phosphate batches and
buffer quarterly

The rheological characterization should confirm pseudoplastic flow behavior, which ensures easy
spreadability upon application while maintaining sufficient viscosity to prevent runoff from the intended site.
The content uniformity testing should be performed on samples from the beginning, middle, and end of the
filling process to ensure consistency throughout the batch. Additionally, accelerated stability studies should

be conducted according to ICH guidelines to establish recommended shelf-life and storage conditions.

Mechanism of Action and Therapeutic Applications

Primary Mechanisms

The therapeutic efficacy of tranilast sodium stems from its multimodal action on several critical
pathological pathways. The most extensively characterized mechanism involves the inhibition of
transforming growth factor-beta (TGF-B) signaling, a master regulator of fibrosis and tissue remodeling.
Tranilast interferes with TGF-[3 activation and downstream Smad phosphorylation, subsequently reducing the
expression of profibrotic genes including those encoding collagen types I and III, fibronectin, and connective
tissue growth factor. This antifibrotic activity has been demonstrated in multiple in vitro systems using
fibroblasts derived from keloids, hypertrophic scars, and various fibrotic organs, with ICso values typically
in the range of 100-300 pM.

o Histamine and Mast Cell Modulation: Tranilast sodium functions as a mast cell stabilizer that
inhibits the release of preformed mediators including histamine, tryptase, and certain prostaglandins

from mast cells and basophils. This activity underlies its original classification as an anti-allergic
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compound and contributes significantly to its anti-pruritic and anti-inflammatory effects in
dermatological applications. The drug achieves this effect through membrane stabilization rather
than receptor antagonism, with studies demonstrating inhibition of immunoglobulin E-mediated

degranulation at concentrations as low as 10 pg/mL in rodent mast cell models.

e Inflammasome Regulation: Recent research has identified tranilast as a direct inhibitor of the
NLRP3 inflammasome, a multiprotein complex that plays a central role in the activation of caspase-1
and the subsequent processing and secretion of pro-inflammatory cytokines IL-1f and IL-18. This
activity occurs through direct binding to the NACHT domain of NLRP3, preventing its
oligomerization and activation. This mechanism is particularly relevant for inflammatory conditions
such as gouty arthritis, cryopyrin-associated periodic syndromes, and certain dermatological conditions

characterized by inflammasome dysregulation.

The following diagram illustrates the key molecular pathways affected by tranilast sodium:

Tranilast
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Diagram 1: Multimodal mechanism of action of tranilast sodium illustrating key molecular targets and

resulting therapeutic effects
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Research and Clinical Applications

The therapeutic potential of tranilast sodium in external formulations spans multiple clinical domains,
with the strongest evidence supporting its use in dermatological conditions. In keloids and hypertrophic
scars, tranilast sodium reduces collagen deposition by inhibiting TGF-f-induced fibroblast proliferation and
differentiation into myofibroblasts. Clinical studies have demonstrated improved scar appearance, reduced
erythema, and decreased pruritus in patients applying tranilast-containing formulations twice daily for 12-24
weeks. The concentration-dependent response observed in these studies supports the use of formulations

containing 0.5-5% tranilast sodium for optimal efficacy while minimizing local irritation.

¢ Oncological Applications: Emerging research has revealed substantial anti-tumor activity across
various cancer types, including breast, prostate, pancreatic, and gastric carcinomas. In vitro studies
demonstrate that tranilast sodium inhibits cancer cell proliferation through induction of GO/G1 cell
cycle arrest and promotion of apoptosis, with ICso values typically ranging from 50-200 pM
depending on the cell line. Particularly noteworthy is its activity against chemotherapy-resistant
cancer stem cells (CSCs), with studies showing inhibition of mammosphere formation in CSCs
generated from MDA-MB-231 human breast cancer cells. In vivo models of mammary carcinoma
have demonstrated significant reduction in primary tumor growth (up to 50%) and dramatically

reduced lung metastasis (over 90%) following topical or systemic administration.

¢ Ophthalmic Uses: Research has explored tranilast sodium in glaucoma filtration surgery, where its
antifibrotic activity helps maintain surgical patency by inhibiting proliferation of Tenon's capsule
fibroblasts. Clinical evidence indicates that topical ophthalmic formulations prolong filtration bleb
survival and reduce intraocular pressure for up to 24 months post-surgery. The optimal concentration
for ophthalmic use appears to be 0.5-1.0% w/v in isotonic, buffered solutions with appropriate

pr eservative systems.

Table: Evidence for Selected Therapeutic Applications of Tranilast Sodium
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. Model Effective Evidence
Therapeutic Area . Key Outcomes
System Concentration Level
Keloid/Hypertrophic Human clinical  0.5-5% topical Reduced collagen Clinical
Scar trial application deposition, improved (Phase 1)
scar appearance
Breast Cancer Mouse 300 mg/kg/day 50% reduction in Preclinical
xenograft systemic primary tumor, >90%
(MDA-MB- reduction in lung
231) metastasis
Prostate Cancer SCID mouse 100-200 Dose-dependent Preclinical
model mg/kg/day reduction in tumor
systemic volume
Glaucoma Surgery Human clinical  0.5-1.0% Prolonged bleb survival,  Clinical
trial ophthalmic reduced intraocular (Phase 1)
solution pressure at 24 months
Post-surgical Rat model 1% in Significant reduction in Preclinical

Adhesions NaCMC/PDO gel adhesion formation

Experimental Protocols for Efficacy Assessment

In Vitro Fibroblast Collagen Synthesis Assay

This standardized protocol evaluates the antifibrotic potential of tranilast sodium formulations using
human dermal fibroblast cultures, providing quantitative assessment of collagen production inhibition. The
assay measures both direct effects on collagen synthesis and inhibition of TGF-f31-stimulated production,

representing key aspects of tranilast sodium's mechanism of action in fibrotic disorders.

e Cell Culture Preparation: Establish cultures of human dermal fibroblasts (primary lines or
commercially available strains such as HDF-a) in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 U/mL penicillin, and 50 pg/mL
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streptomycin. Maintain cells at 37°C in a humidified 5% COz atmosphere until 80-90% confluent.
Plate cells in 24-well tissue culture plates at a density of 2 x 10# cells/well and incubate for 24 hours to

allow attachment.

o Treatment Protocol: Prepare test solutions containing tranilast sodium at concentrations of 50, 100,
200, and 300 pM in serum-free DMEM. For TGF-B1 stimulation studies, add 5 ng/mL recombinant
human TGF-f1 to appropriate wells. Include vehicle controls (formulation base without active) and
positive controls (such as 100 pM pirfenidone). Treat cells in triplicate for each condition and incubate

for 48 hours.

e Collagen Quantification: Following incubation, harvest culture supernatants for hydroxyproline
analysis. Hydrolyze samples in 6N HCI at 110°C for 16 hours, then neutralize and react with
chloramine-T and Ehrlich's reagent. Measure absorbance at 560 nm and calculate hydroxyproline
concentration against standard curves. Normalize values to total cellular protein content determined by

Bradford assay. Express results as percentage inhibition relative to TGF-1-stimulated controls.

In Vivo Skin Permeation Study

This protocol utilizes Franz diffusion cells to evaluate the transdermal delivery characteristics of tranilast

sodium formulations, providing critical data on permeation rates and reservoir formation in the skin layers.

¢ Membrane Preparation: Use freshly excised dermatomed human or porcine skin (300-400 pm
thickness) mounted on standard Franz diffusion cells with a diffusional area of 0.64 cm? and receptor
volume of 5.1 mL. Maintain receptor phase (pH 7.4 phosphate buffer with 0.01% sodium azide) at

37°C with continuous stirring.

e Application and Sampling: Apply 100 mg of test formulation to the donor chamber. At predetermined
time intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 300 pL samples from the receptor compartment
and replace with fresh receptor medium. Analyze samples by validated HPLC method with UV

detection at 332 nm.

e Data Analysis: Calculate cumulative permeation per unit area and determine steady-state flux from the
linear portion of the permeation profile. Following the 24-hour time point, separate the epidermis and

dermis by heat separation and extract residual drug to determine skin reservoir formation.
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The following diagram illustrates the experimental workflow for evaluating tranilast sodium formulations:
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Diagram 2: Comprehensive workflow for the development and evaluation of tranilast sodium formulations,

highlighting key assessment methods at each stage

Stability and Regulatory Considerations

Stability Assessment Protocol

The chemical stability of tranilast sodium in external formulations must be thoroughly characterized to
establish appropriate shelf-life and storage conditions. Comprehensive stability testing should evaluate both

the active pharmaceutical ingredient and the finished formulation under various environmental stressors.

e Forced Degradation Studies: Conduct stress testing under conditions of acid hydrolysis (0.1N HCI,
60°C), base hydrolysis (0.1N NaOH, 60°C), oxidative stress (3% H202, room temperature), thermal
stress (60°C dry heat), and photostability (exposure to 1.2 million lux hours of visible light and 200
watt hours/m? of UV light). Sample at predetermined time points and analyze by HPLC with UV and
MS detection to identify degradation products and establish degradation pathways.

e Long-term and Accelerated Stability: Package finished product in proposed market containers and
store under long-term conditions (25°C + 2°C/60% RH + 5% RH) and accelerated conditions (40°C +
2°C/75% RH + 5% RH) for up to 24 months. Sample at 0, 3, 6, 9, 12, 18, and 24 months and evaluate
for appearance, pH, viscosity, assay, related substances, preservative efficacy, and microbial limits.

Establish specification limits based on initial characterization and safety considerations.

Regulatory Status and Considerations

Tranilast possesses a complex regulatory history that influences current development strategies for new
formulations. While approved in Japan, South Korea, and China for several indications including bronchial
asthma, allergic rhinitis, keloids, and hypertrophic scars, it has not received FDA approval in the United
States. In 2016, the FDA proposed excluding tranilast from the list of active pharmaceutical ingredients that
compounding pharmacies could formulate with a prescription, citing safety concerns primarily associated

with systemic administration. However, development continues for new indications and formulations, with
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Altacor obtaining orphan designation from the European Medicines Agency for tranilast to prevent scarring

following glaucoma surgery.

The patent landscape for tranilast includes expired composition of matter protection (US03940422) with
ongoing development of novel crystalline forms and specific formulations. Recent patent applications
include W02013144916 claiming tranilast complexes and cocrystals with nicotinamide, saccharin, gentisic
acid, and other coformers, and W02020035546 covering novel crystalline forms of tranilast or its salts.
These developments indicate continued commercial interest in optimizing the drug's physical and chemical

properties for enhanced stability, solubility, and delivery.

Conclusion

Tranilast sodium represents a promising therapeutic agent for external applications targeting fibrotic,
inflammatory, and proliferative disorders. The development of effective topical and transdermal formulations
requires careful attention to the compound's physicochemical properties, particularly its solubility
characteristics and photochemical instability. The aqueous-based systems described in these application
notes provide a foundation for formulating stable, effective products with enhanced skin permeation and
favorable safety profiles. The comprehensive experimental protocols facilitate standardized evaluation of
both formulation performance and biological activity, supporting the translation of promising formulations
into clinical applications. Continued research is warranted to fully exploit the multimodal mechanism of

tranilast sodium across its expanding range of potential therapeutic applications.

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Tranilast
Sodium in External Formulations]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b001606#tranilast-sodium-preparation-for-external-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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